molecular formula C6H3Br2FS B13090761 2,4-Dibromo-5-fluorobenzenethiol

2,4-Dibromo-5-fluorobenzenethiol

Cat. No.: B13090761
M. Wt: 285.96 g/mol
InChI Key: WRSGBQOTQHQHFN-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Br2FS. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a thiol group attached to a benzene ring. It is a derivative of benzenethiol and is used in various chemical reactions and applications due to its unique properties.

Properties

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

IUPAC Name

2,4-dibromo-5-fluorobenzenethiol

InChI

InChI=1S/C6H3Br2FS/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H

InChI Key

WRSGBQOTQHQHFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the bromination of 5-fluorobenzenethiol using bromine in the presence of a catalyst such as iron powder. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of 2,4-Dibromo-5-fluorobenzenethiol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Debrominated derivatives.

    Substitution: Substituted benzenethiol derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization
2,4-Dibromo-5-fluorobenzenethiol serves as a versatile building block in organic synthesis. Its halogen substituents make it an excellent candidate for nucleophilic substitution reactions. The bromine atoms can be replaced with various nucleophiles, allowing for the introduction of different functional groups.

Table 1: Reactivity of 2,4-Dibromo-5-fluorobenzenethiol

Reaction TypeConditionsProductYield (%)
Nucleophilic substitutionAqueous NaOH, reflux2,4-Dibromo-5-hydroxybenzenethiol85
Cross-couplingPd catalyst, baseBiaryl compounds75
Electrophilic aromatic substitutionElectrophile (e.g., NO2+)Nitro-substituted derivatives60

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that halogenated thiophenols exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,4-Dibromo-5-fluorobenzenethiol showed inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of 2,4-Dibromo-5-fluorobenzenethiol against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential as a therapeutic agent.

Material Science

Polymer Additives
The compound has been explored as an additive in polymer formulations to enhance thermal stability and flame retardancy. Its incorporation into polyvinyl chloride (PVC) matrices has shown improved performance characteristics.

Table 2: Properties of PVC with Additives

SampleThermal Stability (°C)Flame Retardancy (LOI)
Pure PVC20023
PVC + 2,4-Dibromo-5-fluorobenzenethiol22028

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-fluorobenzonitrile: Similar structure but with a nitrile group instead of a thiol group.

    2,4-Dibromo-5-fluorobenzoic acid: Contains a carboxylic acid group instead of a thiol group.

    2,4-Dibromo-5-fluorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.

Uniqueness

2,4-Dibromo-5-fluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, fluorine, and thiol groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,4-Dibromo-5-fluorobenzenethiol is an organosulfur compound characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a thiol (-SH) functional group. Its molecular formula is C₆H₃Br₂F S, and it has a molecular weight of approximately 253.9 g/mol. The unique combination of halogen substituents and the thiol group significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to 2,4-dibromo-5-fluorobenzenethiol exhibit notable antimicrobial properties. For instance, studies on fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus (S. aureus). The presence of fluorine atoms generally enhances lipophilicity, increasing biological availability and potentially improving antimicrobial efficacy .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of various compounds related to 2,4-dibromo-5-fluorobenzenethiol can be assessed through their MIC values. For example:

Compound NameMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

This data suggests that the compound MA-1156 is particularly effective against S. aureus, indicating a potential for similar activity in 2,4-dibromo-5-fluorobenzenethiol .

Cytotoxicity and Antiproliferative Activity

In vitro studies have also evaluated the antiproliferative effects of compounds similar to 2,4-dibromo-5-fluorobenzenethiol against various cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against neuroblastoma cell lines SK-N-SH and IMR-32. The IC50 values for these compounds ranged from as low as 2.49 µM to over 25 µM, indicating varying levels of effectiveness depending on the specific structural modifications made to the compounds .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like 2,4-dibromo-5-fluorobenzenethiol can often be explained through structure-activity relationships (SAR). The positioning and type of halogen substituents can dramatically affect both the reactivity and biological interactions of these compounds. For example, fluorine substitution at specific positions has been shown to enhance antibacterial activity while altering the cytotoxic profile against cancer cells .

Case Study: Antimicrobial Efficacy

One study focused on a series of fluoroaryl derivatives, including those structurally similar to 2,4-dibromo-5-fluorobenzenethiol. The researchers utilized scanning electron microscopy (SEM) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the impact on bacterial cell structure and protein patterns. They found that specific substitutions led to significant reductions in bacterial viability without developing resistance over time .

Case Study: Cancer Cell Line Studies

Another investigation evaluated the antiproliferative effects of various halogenated compounds on neuroblastoma cell lines. The results indicated that certain fluorinated derivatives exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that the incorporation of fluorine into the structure may improve therapeutic potential against certain cancers .

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